molecular formula C12H12O B6219927 6-phenylspiro[2.3]hexan-4-one CAS No. 2751611-68-2

6-phenylspiro[2.3]hexan-4-one

Katalognummer: B6219927
CAS-Nummer: 2751611-68-2
Molekulargewicht: 172.2
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Phenylspiro[2.3]hexan-4-one, also known as 6-PSH, is a chemical compound belonging to the class of spirocyclic compounds. It is an aromatic heterocyclic compound with a spiro ring system, consisting of 6 carbon atoms, 5 hydrogen atoms, and 1 oxygen atom. 6-PSH is a colorless, water-soluble compound with a molecular weight of 155.22 g/mol and a melting point of 205-210°C. It is an important intermediate in the synthesis of various pharmaceuticals, including anticonvulsants, anxiolytics, and antineoplastic drugs.

Wissenschaftliche Forschungsanwendungen

6-phenylspiro[2.3]hexan-4-one has been used in various scientific research applications. It has been used as a model compound for the study of the properties of spirocyclic compounds. It has also been used as a building block for the synthesis of novel heterocyclic compounds, such as spirocyclic oxazolidinones and spirocyclic β-lactams. In addition, this compound has been used in the synthesis of novel anticonvulsant and anxiolytic drugs, as well as in the synthesis of antineoplastic drugs.

Wirkmechanismus

6-phenylspiro[2.3]hexan-4-one is known to act as an agonist of the GABAA receptor, which is a major inhibitory neurotransmitter receptor in the brain. It binds to the receptor and activates it, leading to an increase in the chloride ion influx into the neuron. This results in hyperpolarization of the neuron and an inhibition of neuronal activity.
Biochemical and Physiological Effects
The binding of this compound to the GABAA receptor results in a decrease in neuronal excitability and an increase in neuronal inhibition. This leads to a decrease in anxiety, an increase in sedation, and an increase in anticonvulsant effects. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer’s disease and Parkinson’s disease.

Vorteile Und Einschränkungen Für Laborexperimente

6-phenylspiro[2.3]hexan-4-one is a relatively stable compound and is easy to synthesize, making it an ideal compound for laboratory experiments. It is also water-soluble and has a low melting point, which makes it easy to work with. However, this compound is a relatively expensive compound and its effects are not well-understood, making it difficult to predict the outcomes of experiments.

Zukünftige Richtungen

There are several potential future directions for the study of 6-phenylspiro[2.3]hexan-4-one. These include further research into the mechanism of action of this compound and its effects on the GABAA receptor, as well as further research into its potential use as a therapeutic agent for neurodegenerative diseases. In addition, further research into the synthesis of novel compounds using this compound as a building block could lead to the development of new drugs with improved efficacy and safety profiles. Finally, further research into the use of this compound in the synthesis of anticonvulsant and anxiolytic drugs could lead to the development of new and more effective treatments for these conditions.

Synthesemethoden

6-phenylspiro[2.3]hexan-4-one can be synthesized from the reaction of 1,4-diacetoxy-2-methyl-2-butene with 2-methyl-2-butanol in the presence of a strong base, such as sodium ethoxide. The reaction yields this compound as the major product, along with 2-methyl-2-buten-1-ol as a minor product. The reaction is conducted in anhydrous ethanol at a temperature of 80°C and a pressure of 0.8 atm.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis of 6-phenylspiro[2.3]hexan-4-one can be achieved through a multistep reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Benzaldehyde", "Cyclopentadiene", "Acetic anhydride", "Sodium acetate", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium chloride", "Magnesium sulfate", "Ethyl acetate", "Hexane" ], "Reaction": [ "Step 1: Preparation of cyclopentadiene-1-carboxaldehyde", "Benzaldehyde is reacted with cyclopentadiene in the presence of acetic anhydride and sodium acetate to form cyclopentadiene-1-carboxaldehyde.", "Step 2: Preparation of 6-phenylspiro[2.3]hexan-4-one", "Cyclopentadiene-1-carboxaldehyde is reacted with sodium hydroxide in methanol to form the corresponding alcohol.", "The alcohol is then treated with hydrochloric acid to form the corresponding chloride.", "The chloride is reacted with magnesium sulfate to form the corresponding Grignard reagent.", "The Grignard reagent is then reacted with ethyl acetate to form the intermediate.", "The intermediate is then treated with hydrochloric acid to form 6-phenylspiro[2.3]hexan-4-one.", "The product is purified by recrystallization from hexane." ] }

2751611-68-2

Molekularformel

C12H12O

Molekulargewicht

172.2

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.